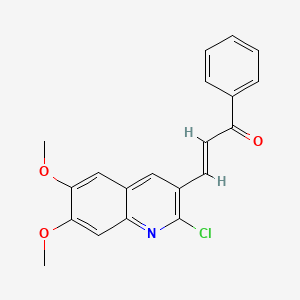
(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H16ClNO3 and its molecular weight is 353.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of compounds related to (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one is in the synthesis of derivatives that exhibit antimicrobial activity. For instance, the synthesis and evaluation of 2-chloroquinoline containing pyrazoline derivatives have shown promise against bacterial and fungal strains. This includes their effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa for antibacterial properties, as well as Aspergillus niger and Aspergillus flavus for antifungal properties. The antimicrobial activity was determined through methods like the cup-plate method, indicating that certain derivatives, particularly 3,4-dichloro analogs, displayed potent activity (Bawa, Kumar, Drabu, Panda, & Kumar, 2009).
Structural and Electronic Insights through Synthesis
Another important application involves the synthesis and characterization of various derivatives to gain insights into their electronic structure and potential chemical reactivity. For example, compounds synthesized and characterized through techniques like FTIR, NMR, and X-ray diffraction studies provide valuable insights into their molecular structure and potential applications in materials science or drug development. Density functional theory (DFT) calculations on these compounds further contribute to understanding their electronic structure, chemical reactivity, and linear and non-linear optical properties (Sarveswari, Srikanth, Murugan, Vijayakumar, Jasinski, Beauchesne, & Jarvis, 2015).
Antitumor Properties
Compounds structurally related to this compound have also been evaluated for their antitumor properties. For instance, a study on quinolinyl acrylate derivatives tested against human prostate cancer cells (PC-3 and LNCaP) in vitro and in vivo revealed that certain derivatives significantly reduced cell viability, inhibited cell migration, and affected tumor growth in animal models. This suggests their potential utility in developing new cancer therapies (Rodrigues, Charris, Ferrer, Gamboa, Angel, Nitzsche, Hoepfner, Lein, Jung, & Abramjuk, 2012).
Properties
IUPAC Name |
(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-24-18-11-15-10-14(20(21)22-16(15)12-19(18)25-2)8-9-17(23)13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUUJUPFSNIBEF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
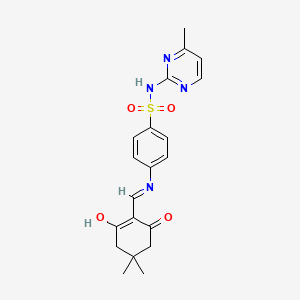

![[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2599385.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)
![2-Chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one](/img/structure/B2599389.png)
![3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2599391.png)
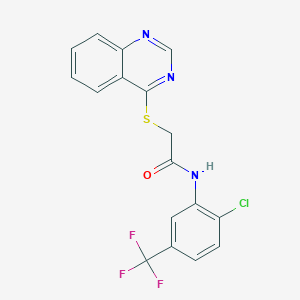
![[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2599393.png)

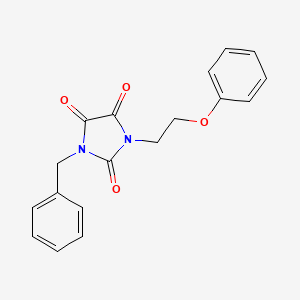
![3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2599399.png)
![8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2599400.png)
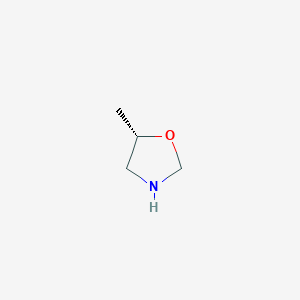
![3-Oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2599402.png)
